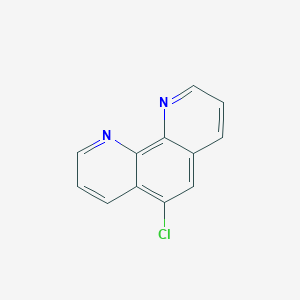

5-Chloro-1,10-phenanthroline

Vue d'ensemble

Description

5-Chloro-1,10-phenanthroline: is an organic compound with the molecular formula C₁₂H₇ClN₂ and a molecular weight of 214.65 g/mol . It is a derivative of 1,10-phenanthroline, where a chlorine atom is substituted at the 5th position of the phenanthroline ring. This compound is known for its applications in coordination chemistry, particularly as a ligand for metal ions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Chloro-1,10-phenanthroline can be synthesized through various methods. One common method involves the reaction of 1,10-phenanthroline with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux conditions . The reaction typically proceeds as follows:

C12H8N2+Cl2→C12H7ClN2+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Chloro-1,10-phenanthroline can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Coordination Reactions: This compound acts as a bidentate ligand, forming stable complexes with various metal ions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol (MeOH) are commonly used for methoxydechlorination reactions.

Coordination Reactions: Metal salts like copper(II) chloride (CuCl₂) or platinum(II) chloride (PtCl₂) are used to form metal complexes under mild conditions.

Major Products:

Applications De Recherche Scientifique

Coordination Chemistry

Role as a Ligand

5-Chloro-1,10-phenanthroline acts as a bidentate ligand in coordination complexes, which are crucial for studying metal ion interactions. Its ability to form stable complexes enhances the understanding of metal properties in different chemical environments.

Case Study: Metal Complexes

Research has demonstrated that complexes formed with this compound exhibit unique electronic properties that can be tuned by varying the metal center. For instance, studies involving platinum(II) complexes have shown that the incorporation of this ligand results in enhanced catalytic activity in various reactions .

Analytical Chemistry

Metal Ion Detection

This compound is widely used in analytical methods for detecting and quantifying metal ions due to its strong chelating ability. It provides reliable techniques for environmental monitoring and quality control in industrial processes.

Application Example: Environmental Monitoring

In environmental studies, this compound has been employed to detect trace levels of heavy metals in water samples. Its sensitivity allows for the accurate quantification of contaminants, making it valuable for assessing water quality .

Biological Research

Enzyme Activity Studies

In biochemistry, this compound is utilized to study enzyme activities and interactions with biological molecules. Its structural features enable it to bind selectively to certain enzymes, providing insights into their mechanisms.

Potential Drug Development

The compound's interaction with biological systems positions it as a candidate for drug development. Research has indicated its potential as an anticancer agent when used in conjunction with metal-based drugs .

Photochemistry

Photodynamic Therapy Applications

Due to its unique photochemical properties, this compound is explored in photodynamic therapy (PDT). It can be activated by light to produce reactive oxygen species that selectively kill cancer cells.

Research Findings

Studies have shown that incorporating this compound into PDT protocols significantly enhances the efficacy of treatment against certain types of tumors .

Material Science

Development of Advanced Materials

In material science, this compound is investigated for creating advanced materials such as sensors and catalysts. Its specific chemical properties allow for improved performance compared to traditional materials.

Case Study: Sensor Development

Recent research highlights the use of this compound in developing electrochemical sensors capable of detecting various analytes with high sensitivity and selectivity .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/Insights |

|---|---|---|

| Coordination Chemistry | Bidentate ligand in metal complexes | Enhances catalytic activity and stability |

| Analytical Chemistry | Detection of heavy metals in environmental samples | Provides accurate quantification at trace levels |

| Biological Research | Study of enzyme interactions and drug development | Potential anticancer properties when combined with metals |

| Photochemistry | Photodynamic therapy for cancer treatment | Increased efficacy in tumor cell destruction |

| Material Science | Development of sensors and catalysts | Improved performance over traditional materials |

Mécanisme D'action

The mechanism of action of 5-chloro-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. As a bidentate ligand, it forms stable chelates with metals, which can then participate in various catalytic and biological processes . The coordination with metal ions can alter the electronic properties of the metal center, facilitating reactions such as electron transfer and substrate activation .

Comparaison Avec Des Composés Similaires

- 5-Methyl-1,10-phenanthroline

- 5-Amino-1,10-phenanthroline

- 5-Nitro-1,10-phenanthroline

- 4,7-Dichloro-1,10-phenanthroline

Comparison: 5-Chloro-1,10-phenanthroline is unique due to the presence of the chlorine atom, which influences its reactivity and coordination behavior. Compared to 5-methyl-1,10-phenanthroline, the chloro derivative has different electronic properties, making it more suitable for specific catalytic applications . The amino and nitro derivatives exhibit different reactivity patterns due to the presence of electron-donating or electron-withdrawing groups .

Activité Biologique

5-Chloro-1,10-phenanthroline is a derivative of phenanthroline, a compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications in therapeutic contexts.

This compound has the following chemical structure:

- Molecular Formula : C12H7ClN2

- Molecular Weight : 220.65 g/mol

- Melting Point : 124-126 °C

This compound is characterized by its planar structure, which facilitates intercalation into DNA, a property that underlies much of its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity . A notable study evaluated its effects in various cancer cell lines:

| Cell Line | IC50 (μg/ml) | Comparison to Cisplatin (IC50 μg/ml) |

|---|---|---|

| B16 (Melanoma) | 0.726 | 4.88 |

| MDA-MB-231 (Breast Adenocarcinoma) | 0.726 | 4.88 |

| A549 (Lung Adenocarcinoma) | 0.726 | 4.88 |

| HT-29 (Colon Adenocarcinoma) | 0.726 | 4.88 |

| SF (Astrocytoma) | 0.726 | 4.88 |

The average IC50 value of 0.726 μg/ml indicates that this compound is significantly more potent than cisplatin, a commonly used chemotherapeutic agent . This superior efficacy is attributed to its ability to intercalate DNA and disrupt replication processes.

The anticancer mechanism of this compound primarily involves:

- DNA Intercalation : The planar structure allows it to insert between DNA base pairs, leading to structural distortions that inhibit replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Upon interaction with cellular components, it can induce oxidative stress through ROS production, contributing to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in DNA repair mechanisms, further enhancing its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study published in PubMed indicated that complexes formed with copper(II) ions and this compound exhibited enhanced cytotoxicity against various cancer cell lines compared to the free ligand .

- Electrochemical Properties : Research on the electrochemical behavior of this compound revealed insights into its redox properties that correlate with its biological activity .

- Sublimation Studies : Investigations into the vapor pressures and sublimation characteristics of various substituted phenanthrolines provided data on their stability and potential bioavailability .

Propriétés

IUPAC Name |

5-chloro-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUUQOQFSWSZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063347 | |

| Record name | 1,10-Phenanthroline, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 5-Chloro-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4199-89-7 | |

| Record name | 5-Chloro-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4199-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004199897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Chloro-1,10-phenanthroline?

A1: The molecular formula of this compound is C12H7ClN2. Its molecular weight is 218.67 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: 5-Cl-phen exhibits characteristic spectroscopic features in various techniques. While specific data may vary depending on the solvent and experimental conditions, common observations include:

Q3: What solvents are typically used for dissolving this compound?

A3: 5-Cl-phen is soluble in various organic solvents including:

Q4: Can this compound be incorporated into polymeric materials?

A4: Yes, research indicates the possibility of incorporating 5-Cl-phen into polymeric systems. Studies have explored its use in the development of photosensitive polymer systems based on iron, ruthenium, and osmium complexes. [] These polymers exhibit photochemical activity and possess electronic redox-conductivity and electrochromic properties. []

Q5: Are there specific examples of metal complexes containing this compound that have been used in catalytic applications?

A5: Yes, several studies highlight the use of 5-Cl-phen containing metal complexes in catalysis. One example includes its incorporation as a ligand in ruthenium complexes for the hydrogenation of acetophenone. []

Q6: Has computational chemistry been employed to study this compound and its complexes?

A6: Yes, computational methods like Density Functional Theory (DFT) have been applied to study 5-Cl-phen and its metal complexes. [, , ] These studies often focus on understanding the electronic structure, spectroscopic properties, and reactivity of these complexes.

Q7: Can you give examples of specific computational studies involving this compound?

A7: DFT calculations have been used to investigate the absorption spectra and electronic structures of rhenium(I) complexes containing 5-Cl-phen as a ligand. [] Additionally, DFT has been utilized to explore the hydrolysis processes and methanethiol binding affinities of gold(III) complexes with 5-Cl-phen. []

Q8: How do structural modifications to the this compound molecule affect its coordination behavior?

A8: Substituents on the phenanthroline ring, including the 5-chloro group, can significantly influence the electronic properties of the ligand and, consequently, its coordination behavior. Electron-donating or -withdrawing groups can alter the ligand's electron density, affecting the stability, redox potentials, and reactivity of the resulting metal complexes.

Q9: Are there examples of studies investigating the SAR of this compound derivatives?

A9: Research on ruthenium(II) complexes incorporating 5-Cl-phen, along with other substituted phenanthroline derivatives, has shed light on the impact of ligand modification on DNA binding. [, ] These studies explored the effect of halogen and other substituents on the phenanthroline ring, providing insights into the SAR of these complexes.

Q10: How stable are metal complexes containing this compound in solution?

A10: The stability of 5-Cl-phen containing complexes in solution depends on various factors, including the nature of the metal ion, the solvent, pH, and the presence of other competing ligands.

Q11: Are there strategies for improving the stability of these complexes in solution?

A11: Strategies for enhancing the stability of metal complexes in solution can include:

Q12: Are there specific SHE regulations pertaining to this compound?

A12: While specific regulations for 5-Cl-phen itself might vary depending on the region, it's crucial to handle it with care as with any chemical. General laboratory safety protocols, including the use of appropriate personal protective equipment (gloves, goggles, lab coat), should be followed.

Q13: What analytical techniques are commonly used to characterize this compound and its complexes?

A13: Various analytical techniques are employed to characterize 5-Cl-phen and its complexes. Some common methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Structural elucidation, especially for organic ligands within complexes. []

- Electrospray Ionization Mass Spectrometry (ESI-MS): Determination of molecular weight and identification of fragments. []

- UV-Vis spectroscopy: Electronic transitions and complex formation. [, , , , , , ]

- Infrared (IR) spectroscopy: Identification of functional groups and bonding interactions. [, , , , ]

- Elemental analysis: Confirmation of the composition and purity of synthesized compounds. [, , , , , , , , ]

- Molar conductivity measurements: Insight into the electrolytic nature of complexes in solution. [, , , , , , ]

- Cyclic Voltammetry: Investigating the electrochemical behavior and redox properties of complexes. [, , , ]

- X-ray crystallography: Determination of the three-dimensional structure of crystalline complexes. []

Q14: What resources are helpful for researchers working with this compound?

A14: Researchers can benefit from various resources:

Q15: What are some of the cross-disciplinary applications of this compound and its complexes?

A15: The versatility of 5-Cl-phen as a ligand enables its use in various fields:

- Bioinorganic Chemistry: Developing metal-based drugs and exploring interactions with biomolecules like DNA. [, , ]

- Material Science: Incorporating metal complexes into functional materials, such as light-harvesting systems or sensors. [, ]

Q16: How does the rate of methoxydechlorination of 5-Cl-phen change when it is coordinated to different metal ions?

A16: Studies have shown that the coordination of 5-Cl-phen to metal ions like Ni(II), Ru(II), and Os(II) significantly enhances the rate of methoxydechlorination. [, ] The rate enhancement appears to correlate more with the overall charge on the complex rather than the specific metal ion. []

Q17: Can 5-Cl-phen be used to detect specific ions in solution?

A17: Research suggests that iridium complexes incorporating 5-Cl-phen as a ligand can function as photoluminescent probes. [] A specific example is the development of an "off-on-off" reversible probe for the detection of the HSO3−/H2O2 redox cycle. []

Q18: Do the photoluminescent properties of rhenium(I) complexes change when the diimine ligand is modified from bpy to 5-Cl-phen?

A18: Yes, incorporating 5-Cl-phen instead of 2,2′-bipyridine (bpy) as a ligand in rhenium(I) tricarbonyl complexes alters their photophysical and electrochemical properties. Notably, the 5-chloro substituent influences the energy levels of the complex, leading to shifts in absorption and emission spectra. []

Q19: How does the presence of a 5-chloro substituent on 1,10-phenanthroline affect the formation of ionic liquid crystals?

A19: The introduction of a 5-chloro substituent on 1,10-phenanthroline can impact the thermal behavior and mesomorphic properties of the resulting ionic liquid crystals. [] Studies have shown that variations in both the cation and anion type, including the use of 5-Cl-phen, influence the formation and types of liquid-crystalline phases observed. []

Q20: Have binuclear iron(III) complexes bridged by iodanilic acid and containing 5-Cl-phen been synthesized and characterized?

A20: Yes, research has led to the successful synthesis and characterization of binuclear iron(III) complexes bridged by iodanilic acid (IA) and end-capped with 5-Cl-phen. [, ] These complexes exhibit extended IA-bridged structures, with each iron(III) ion residing in a distorted octahedral environment. [, ] Magnetic susceptibility studies have revealed an antiferromagnetic spin-exchange interaction between the two iron(III) ions within the molecule. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.